molecular formula C17H21Cl2NO3 B12632453 2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride

2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride

Cat. No.: B12632453
M. Wt: 358.3 g/mol
InChI Key: URAWGBHJVFBUEO-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride is a synthetic compound belonging to the class of chromanone derivatives. Chromanone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the chromanone core: This can be achieved through the condensation of appropriate phenolic compounds with β-keto esters in the presence of acid catalysts.

    Introduction of the chloro group: Chlorination of the chromanone core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromanone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: Used as a scaffold for the development of novel therapeutic agents with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: Investigated for its effects on various biological pathways and its potential as a lead compound in drug discovery.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing downstream signaling pathways.

    Inhibiting specific enzymes: Such as kinases or proteases, leading to altered cellular functions.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

Comparison with Similar Compounds

2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride can be compared with other chromanone derivatives, such as:

    Chroman-4-one: Lacks the chloro and aminomethyl groups, resulting in different biological activities.

    Chroman-2-one: Contains a different substitution pattern, leading to variations in chemical reactivity and pharmacological properties.

    Chroman-3-one: Another structural isomer with distinct biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C17H21Cl2NO3

Molecular Weight

358.3 g/mol

IUPAC Name

2-chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride

InChI

InChI=1S/C17H20ClNO3.ClH/c1-2-7-19-9-13-15(20)14(18)8-12-10-5-3-4-6-11(10)17(21)22-16(12)13;/h8,19-20H,2-7,9H2,1H3;1H

InChI Key

URAWGBHJVFBUEO-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C2C(=CC(=C1O)Cl)C3=C(CCCC3)C(=O)O2.Cl

Origin of Product

United States

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